4-ethoxy-N-(3-methylisothiazol-5-yl)benzamide
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Overview
Description
4-ethoxy-N-(3-methylisothiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Pathways
A study outlines a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, which displayed significant antiviral activities against the H5N1 subtype of the influenza A virus. This suggests the compound's utility in developing antiviral agents (Hebishy et al., 2020).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones demonstrated good to moderate antimicrobial activities, indicating the compound's potential in creating new antimicrobials (Bektaş et al., 2007).
Neuroprotective Activity
A series of 5-aroylindolyl-substituted hydroxamic acids, specifically targeting histone deacetylase 6 (HDAC6), showed promising results in decreasing phosphorylation and aggregation of tau proteins. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's (Lee et al., 2018).
Alzheimer's Disease Phenotypes Amelioration
A compound exhibiting potent inhibitory selectivity against HDAC6 was developed, ameliorating Alzheimer's disease phenotypes by decreasing the level of phosphorylated tau proteins and their aggregation, as well as showing neuroprotective activity through ubiquitination triggering (Lee et al., 2018).
Synthesis of Fluorescent Dyes
N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks in synthesizing fluorescent dyes with a range of emission spectra, indicating the compound's potential in developing new materials for optical applications (Witalewska et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include this compound, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
Some thiazole derivatives have shown to have an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Molecular Mechanism
It is known that thiazole derivatives can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have good to moderate activity on various human cancer cell lines .
Dosage Effects in Animal Models
It is known that thiazole derivatives can have diverse biological activities .
Metabolic Pathways
It is known that thiazole derivatives can help the body to release energy from carbohydrates during metabolism .
Transport and Distribution
It is known that thiazole derivatives can play an important role in the regulation of central inflammation .
Subcellular Localization
It is known that thiazole derivatives can play an important role in the regulation of central inflammation .
Properties
IUPAC Name |
4-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-11-6-4-10(5-7-11)13(16)14-12-8-9(2)15-18-12/h4-8H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGCJYLTHDDYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.